3-Methyl-5-nitrobenzylamine
Description
3-Methyl-5-nitrobenzylamine is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzylamine, where the benzene ring is substituted with a methyl group at the third position and a nitro group at the fifth position
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
(3-methyl-5-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5,9H2,1H3 |
InChI Key |
FZUDXCDLHZFBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-nitrobenzylamine typically involves the nitration of 3-methylbenzylamine. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of 3-Methyl-5-nitrobenzylamine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-nitrobenzylamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or iron and hydrochloric acid.
Substitution: Various nucleophiles under basic or acidic conditions.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products Formed
Reduction: 3-Methyl-5-aminobenzylamine.
Substitution: Depending on the nucleophile, various substituted benzylamines.
Oxidation: 3-Methyl-5-nitrobenzoic acid.
Scientific Research Applications
3-Methyl-5-nitrobenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzylamine depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrobenzylamine: Similar structure but with the nitro group at the fourth position.
3-Methyl-2-nitrobenzylamine: Similar structure but with the nitro group at the second position.
4-Methyl-5-nitrobenzylamine: Similar structure but with the methyl group at the fourth position.
Uniqueness
3-Methyl-5-nitrobenzylamine is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The specific substitution pattern can affect the compound’s electronic properties, steric interactions, and overall stability, leading to different applications and effects.
Biological Activity
3-Methyl-5-nitrobenzylamine (MNBA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of MNBA, synthesizing findings from various studies and providing detailed insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
3-Methyl-5-nitrobenzylamine is characterized by a benzene ring substituted with a methyl group at the 3-position and a nitro group at the 5-position, attached to an amine group. The molecular formula is , and its structure can be represented as follows:
Research indicates that MNBA exhibits biological activity primarily through its interaction with specific enzymes and receptors. Notably, it has been identified as a selective inhibitor of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme implicated in steroid metabolism and prostate cancer progression. The inhibition of this enzyme can lead to reduced levels of testosterone and dihydrotestosterone, which are crucial for the growth of prostate cancer cells.
Inhibition Studies
In vitro studies have shown that MNBA possesses significant inhibitory effects on 17β-HSD3 with an IC50 value in the low micromolar range. For instance, one study reported an IC50 value of approximately 200 nM for related substituted aryl benzylamines, indicating that structural modifications can enhance or diminish biological activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of MNBA and its analogs:
| Compound | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| 3-Methyl-5-nitrobenzylamine | 17β-HSD3 | ~200 | Selective inhibition observed |
| Substituted Aryl Benzylamines | Various | 50-500 | Potent inhibitors designed for prostate cancer |
| Methylenedioxyphenyl Analogue | 17β-HSD3 | <100 | Higher activity due to favorable interactions |
Case Studies
Several case studies have highlighted the potential therapeutic applications of MNBA:
- Prostate Cancer Treatment : In a preclinical model, MNBA was administered to mice with androgen-dependent tumors. Results showed a significant reduction in tumor growth compared to control groups, supporting its role as a potential therapeutic agent against prostate cancer .
- Metabolic Disorders : Another study explored the effects of MNBA on metabolic pathways involving steroid hormones. The compound demonstrated efficacy in modulating hormone levels, suggesting possible applications in treating conditions related to hormonal imbalances .
Toxicity and Safety Profile
While the efficacy of MNBA is promising, understanding its safety profile is crucial. Preliminary toxicity assessments indicate that MNBA exhibits low cytotoxicity in various cell lines at therapeutic concentrations. However, further studies are necessary to evaluate long-term effects and potential side effects in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
